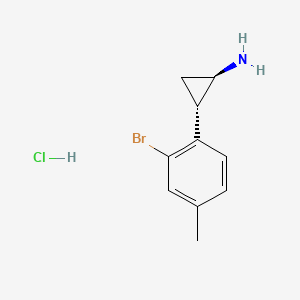
(2-Methyl-6-nitrophenyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-6-nitrophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H8ClNO4S. This compound is characterized by the presence of a methanesulfonyl chloride group attached to a 2-methyl-6-nitrophenyl ring. It is a versatile reagent used in various chemical reactions and has significant applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Methyl-6-nitrophenyl)methanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-methyl-6-nitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-6-nitrophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonothioates.
Reduction: Formation of (2-Methyl-6-aminophenyl)methanesulfonyl chloride.
Oxidation: Formation of (2-Carboxy-6-nitrophenyl)methanesulfonyl chloride.
Aplicaciones Científicas De Investigación
(2-Methyl-6-nitrophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2-Methyl-6-nitrophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: A simpler analog with a similar sulfonyl chloride group but lacking the aromatic ring and nitro group.
(2-Methyl-3-nitrophenyl)methanesulfonyl chloride: A positional isomer with the nitro group at the 3-position instead of the 6-position.
(2-Methyl-4-nitrophenyl)methanesulfonyl chloride: Another positional isomer with the nitro group at the 4-position.
Uniqueness
(2-Methyl-6-nitrophenyl)methanesulfonyl chloride is unique due to the specific positioning of the nitro group, which can influence its reactivity and the types of reactions it undergoes. This compound’s combination of a sulfonyl chloride group and a nitro-substituted aromatic ring makes it a valuable reagent in various chemical transformations and research applications.
Propiedades
Fórmula molecular |
C8H8ClNO4S |
|---|---|
Peso molecular |
249.67 g/mol |
Nombre IUPAC |
(2-methyl-6-nitrophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO4S/c1-6-3-2-4-8(10(11)12)7(6)5-15(9,13)14/h2-4H,5H2,1H3 |
Clave InChI |
SFUCVKAEGKNEOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)[N+](=O)[O-])CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



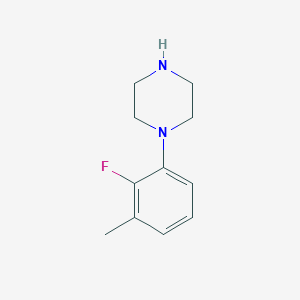
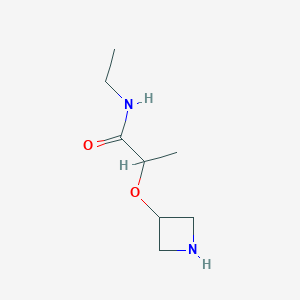
![2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid](/img/structure/B13524826.png)
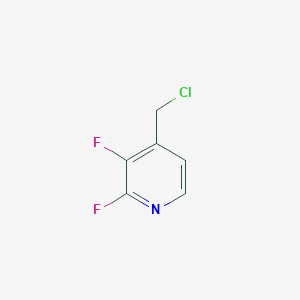

![Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride](/img/structure/B13524849.png)
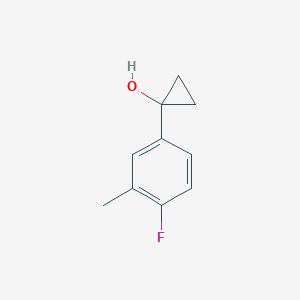
![2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid](/img/structure/B13524874.png)
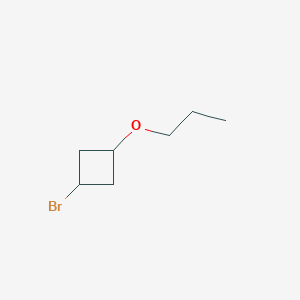
amino}methyl)-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13524884.png)

